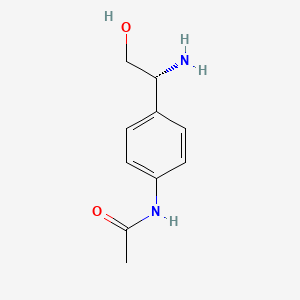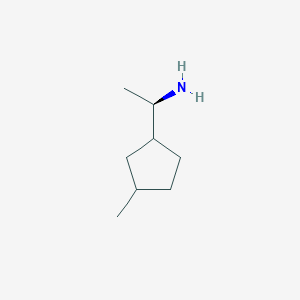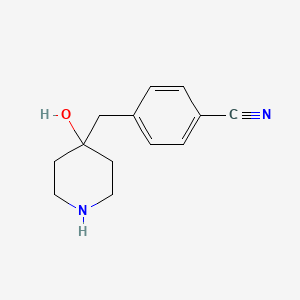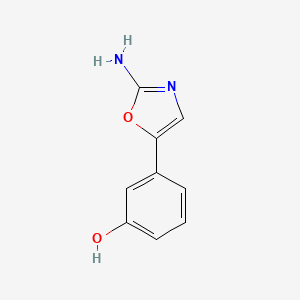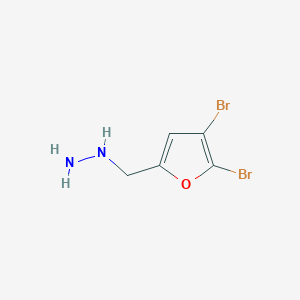
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride is a chemical compound with the molecular formula C10H14BrClN2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzenesulfonyl)piperazinehydrochloride typically involves the reaction of 3-bromobenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration, washed with a suitable solvent, and dried under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzenesulfonyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .
Aplicaciones Científicas De Investigación
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(3-Bromobenzenesulfonyl)piperazinehydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The piperazine ring can interact with various receptors and enzymes, affecting their function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(2,3-Dichlorophenyl)piperazinehydrochloride: Similar in structure but contains two chlorine atoms instead of a bromine atom.
1-(3-Chlorophenyl)piperazine: Contains a chlorine atom instead of a bromine atom.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a bromine atom.
Uniqueness
1-(3-Bromobenzenesulfonyl)piperazinehydrochloride is unique due to the presence of the bromine atom in the 3-bromobenzenesulfonyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with chlorine or fluorine atoms .
Propiedades
Fórmula molecular |
C10H14BrClN2O2S |
|---|---|
Peso molecular |
341.65 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C10H13BrN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H |
Clave InChI |
XCTMXSKVLNDUAM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{[1-(hydroxymethyl)-6-oxaspiro[2.5]octan-1-yl]methyl}carbamate](/img/structure/B13580968.png)
![3-{8-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13580975.png)
![1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B13580978.png)

